An In-depth Technical Guide to 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CAS 38192-14-2)
An In-depth Technical Guide to 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CAS 38192-14-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, a molecule of interest within the broader class of benzohydrazide derivatives. While specific research on this particular compound is limited, this document extrapolates from established chemical principles and data on analogous structures to present its physicochemical properties, a proposed synthesis protocol, and potential biological activities. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
Introduction
Benzohydrazide and its derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties.[1][2] The core structure, featuring a hydrazide linkage between two benzoyl groups, provides a versatile scaffold for chemical modification. The introduction of halogen substituents, such as chlorine, can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy. 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, with its distinct substitution pattern, represents an intriguing yet underexplored member of this family.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Number | 38192-14-2 | [3] |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₂ | [4] |
| Molecular Weight | 309.15 g/mol | [4] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Predicted XlogP | 3.6 | [4] |
| Predicted Water Solubility | Low | Inferred from XlogP |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=CC=C2)Cl | [4] |
| InChI | InChI=1S/C14H10Cl2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) | [4] |
Synthesis
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.
Detailed Experimental Protocol
Materials:
-
3-Chlorobenzohydrazide
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3-Chlorobenzoyl chloride[6]
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzohydrazide (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 3-chlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.
Analytical Characterization
The identity and purity of the synthesized 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide should be confirmed using standard analytical techniques.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings and the N-H protons of the hydrazide linkage. The integration and splitting patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) of the hydrazide group, as well as C-Cl stretching.
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Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Potential Biological Activities and Mechanism of Action
While there is no specific biological data for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, the broader class of benzohydrazide and hydrazone derivatives has been reported to exhibit a range of biological activities.
Potential Applications:
-
Antifungal Activity: Many hydrazide derivatives have demonstrated potent antifungal properties.[5] The presence of the chloro substituents may enhance this activity.
-
Antibacterial Activity: Benzohydrazides have been investigated for their antibacterial effects against various bacterial strains.
-
Insecticidal Activity: Certain N'-benzoyl-N-substituted-benzohydrazide derivatives have shown insecticidal activity.[7]
Hypothesized Mechanism of Action
The mechanism of action for the biological activities of benzohydrazides can vary. In fungi and bacteria, they may act by inhibiting essential enzymes or disrupting cell membrane integrity. For insecticidal activity, they might interfere with hormonal regulation or other vital physiological processes in insects. Further research is required to elucidate the specific mechanism of action for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide. Therefore, it should be handled with the caution appropriate for a novel chemical compound. The safety information for its precursors, 3-chlorobenzoyl chloride and 3-chlorobenzaldehyde, provides guidance on potential hazards.
-
3-Chlorobenzoyl chloride: This compound is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[4][8]
-
3-Chlorobenzaldehyde: This compound is harmful if swallowed and can cause skin and eye irritation.[9][10]
Recommended Safety Precautions:
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Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Future Directions
3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide represents a promising but currently understudied molecule. Future research efforts should focus on:
-
Definitive Synthesis and Characterization: A peer-reviewed publication detailing the synthesis and full analytical characterization of the compound is needed to provide a solid foundation for further studies.
-
Biological Screening: The compound should be screened against a panel of fungal and bacterial pathogens, as well as insect pests, to determine its biological activity profile.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs would help in understanding the structure-activity relationships and in optimizing the lead compound for enhanced potency and selectivity.
Conclusion
This technical guide has provided a comprehensive overview of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide based on available data and established chemical principles. While specific experimental data for this compound is lacking, the information presented on its physicochemical properties, a proposed synthesis, potential biological activities, and safety considerations serves as a valuable starting point for researchers interested in exploring this and related benzohydrazide derivatives. Further investigation into this compound is warranted to fully understand its potential in drug discovery and development.
References
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. 3-Chlorobenzoyl chloride(618-46-2) 1H NMR spectrum [chemicalbook.com]
- 4. PubChemLite - 3-chloro-n'-(3-chlorobenzoyl)benzohydrazide (C14H10Cl2N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
